molecular formula C22H19N5OS3 B11299544 2-[(2-methylbenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide

2-[(2-methylbenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11299544
M. Wt: 465.6 g/mol
InChI Key: WSWPFQKALOLGEH-UHFFFAOYSA-N
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Description

2-[(2-methylbenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methylbenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thiadiazole ring: This can be achieved by reacting appropriate hydrazides with carbon disulfide and subsequent cyclization.

    Introduction of the sulfanyl groups: This involves the nucleophilic substitution of halogenated precursors with thiol groups.

    Formation of the pyrimidine ring: This can be synthesized via condensation reactions involving appropriate amidines and β-dicarbonyl compounds.

    Final coupling: The final step involves coupling the thiadiazole and pyrimidine intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl groups in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Conditions typically involve strong acids or bases and appropriate electrophiles.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfur-containing compounds.

    Medicine: Potential use as a therapeutic agent due to its unique structural features.

    Industry: As an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the thiadiazole and pyrimidine rings suggests potential interactions with nucleic acids or proteins, possibly inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide
  • N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-[4-(propylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide

Uniqueness

The uniqueness of 2-[(2-methylbenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide lies in its specific substitution pattern, which may confer unique biological activity or chemical reactivity compared to similar compounds. The combination of the thiadiazole and pyrimidine rings, along with the specific sulfanyl substitutions, makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H19N5OS3

Molecular Weight

465.6 g/mol

IUPAC Name

2-[(2-methylphenyl)methylsulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C22H19N5OS3/c1-14-8-6-7-9-16(14)13-29-21-23-12-18(31-17-10-4-3-5-11-17)19(24-21)20(28)25-22-27-26-15(2)30-22/h3-12H,13H2,1-2H3,(H,25,27,28)

InChI Key

WSWPFQKALOLGEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=NN=C(S3)C)SC4=CC=CC=C4

Origin of Product

United States

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